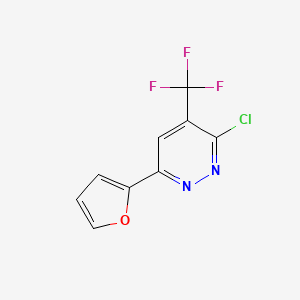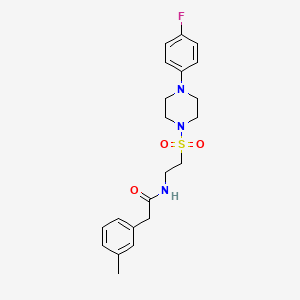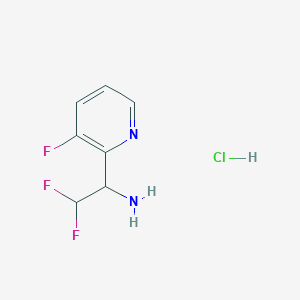
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2375269-60-4 . It has a molecular weight of 212.6 . The IUPAC name for this compound is 2,2-difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is 1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a salt . It is stored at room temperature . Unfortunately, more specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.科学的研究の応用
Fluorinating Agents and Synthetic Applications
The development and application of fluorinating agents are critical in organic synthesis, offering pathways to introduce fluorine atoms or fluorine-containing groups into organic molecules. Fluorinated compounds possess unique properties, making them valuable in pharmaceuticals, agrochemicals, and materials science. A study by Takaoka et al. (1979) explored the use of α,α-difluoroalkylamine and α-fluoro enamine mixtures as fluorinating agents for alcohols and carboxylic acids, showcasing their superiority in stability and preparation compared to traditional reagents (Takaoka, Iwakiri, & Ishikawa, 1979). Similarly, Yu, Taylor, and Meth–Cohn (1999) presented a new protocol for regiospecific CC bond formation in pyridines, highlighting the versatility of fluorinated reagents in synthesizing complex structures (Yu, Taylor, & Meth–Cohn, 1999).
Material Science and Polymer Chemistry
The study of vinylidene fluoride (VDF) and its polymers illustrates the impact of fluorinated compounds in material science. Améduri (2009) discussed the synthesis, properties, and applications of VDF-containing polymers and copolymers, emphasizing their utility in creating surfactants, dielectric polymers, and membranes for fuel cells and ultrafiltration (Améduri, 2009).
Analytical and Environmental Applications
Fluorine's unique properties also find applications in analytical chemistry and environmental science. The research by Bhalla et al. (2015) on the hydrothermal synthesis of Group 13 metal trifluoride complexes with neutral N-donor ligands provided insights into the structural characterization of fluorine-containing complexes and their potential applications in catalysis and environmental remediation (Bhalla et al., 2015).
Pharmaceutical and Agrochemical Development
The trifluoromethyl group is a pivotal moiety in drug design and agrochemical development due to its ability to modify the biological activity and physical properties of molecules. Cho et al. (2010) introduced an efficient method for the trifluoromethylation of aryl chlorides, facilitating the late-stage modification of pharmaceutical and agrochemical intermediates with trifluoromethyl groups, underscoring the significance of such transformations in medicinal chemistry (Cho et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVZIGMXAWAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)
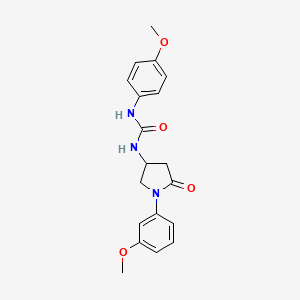
![2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2778106.png)
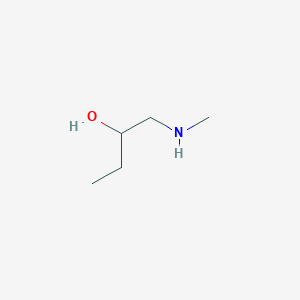
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)
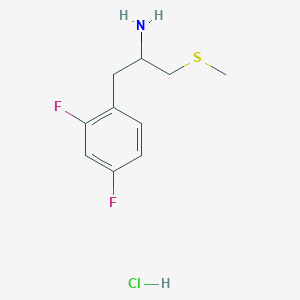
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
